Product packaging for 2,2-Dichloro-3-oxobutanamide(Cat. No.:CAS No. 22543-23-3)

2,2-Dichloro-3-oxobutanamide

Cat. No.: B3253661
CAS No.: 22543-23-3
M. Wt: 169.99 g/mol
InChI Key: ITFHDLJYTOXTOZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-oxobutanamide is a chemical compound with the CAS Registry Number 22543-23-3 . Its molecular formula is C4H5Cl2NO2, and it has a molecular weight of 169.99 g/mol . The compound can be represented by the SMILES notation CC(C(Cl)(Cl)C(N)=O)=O . As a member of the 3-oxobutanamide family, this compound shares structural features with related molecules such as 2,2-dichloro-N-methyl-3-oxobutanamide (CAS 20132-74-5), which has a molecular formula of C5H7Cl2NO2 and a molecular weight of 184.02100 g/mol . The presence of both dichloro and amide functional groups in its structure makes it a potential building block for synthetic organic chemistry and pharmaceutical research. Researchers value this compound for its application in developing more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. For R&D use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl2NO2 B3253661 2,2-Dichloro-3-oxobutanamide CAS No. 22543-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2NO2/c1-2(8)4(5,6)3(7)9/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFHDLJYTOXTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723840
Record name 2,2-Dichloro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-23-3
Record name 2,2-Dichloro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 2,2 Dichloro 3 Oxobutanamide and Its Analogues

Historical Context of Synthesis Approaches for Dichloro-Beta-Keto Amides

The synthesis of β-keto amides has been a subject of extensive research due to their importance as precursors for various heterocyclic compounds and biologically active molecules. researchgate.netresearchgate.net Early methods for creating the core structure of these compounds often involved the condensation of esters and amides. Over time, synthetic chemists have developed more refined techniques to introduce substituents at the α-position.

Historically, the preparation of chlorinated β-keto amides often involved multi-step processes. For instance, a patented process describes the preparation of N-substituted 2-chloro-3-oxobutanamides, which are key intermediates for certain organo-phosphorus insecticides. google.com This highlights the industrial relevance and the long-standing interest in accessing these types of chlorinated structures. The introduction of a second chlorine atom at the same α-position to create a gem-dichloro moiety presents a further synthetic hurdle, often requiring harsh conditions or specialized reagents, which has driven the development of more modern and efficient methodologies.

Acylation Reactions in the Preparation of N-Substituted 3-Oxobutanamide Precursors

A fundamental step in the synthesis of the target compound and its analogs is the formation of the 3-oxobutanamide backbone. Acylation reactions are a primary method for achieving this. One of the most common and straightforward approaches involves the reaction of diketene (B1670635) with a primary or secondary amine. This reaction is typically efficient and proceeds under mild conditions to yield the corresponding N-substituted 3-oxobutanamide. researchgate.net

Another significant strategy is the C-acylation of pre-formed amide enolates. nih.gov This method offers versatility but can be challenging for primary and secondary amides due to the acidity of the N-H proton, which can compete with the desired α-carbon deprotonation. To overcome this, strategies such as using a double deprotonation to form a dianion or masking the amide functionality have been employed. nih.gov More recently, methods using equivalents of amide enolate synthons have been developed. For example, ethylenediamine-derived β-enamino amides can be effectively acylated at the α-carbon, and subsequent fragmentation of the intermediate yields the desired β-keto amide. nih.gov

Table 1: Common Acylation Methods for 3-Oxobutanamide Synthesis

Method Acylating Agent Amine/Amide Source Key Features
Diketene Acylation Diketene Primary or Secondary Amine Mild conditions, direct formation of N-substituted 3-oxobutanamide.
Amide Enolate Acylation Acyl Chloride, Ester Pre-formed Amide Enolate Versatile, allows for various substituents, can be challenging for primary/secondary amides.

Direct Halogenation Strategies for the Introduction of Geminal Dichlorine Substituents

The direct introduction of two chlorine atoms onto the α-carbon of a 3-oxobutanamide is a direct but challenging route to 2,2-dichloro-3-oxobutanamide. The challenge lies in controlling the reaction to prevent over-halogenation or side reactions at other positions. While specific literature on the direct dichlorination of 3-oxobutanamide is scarce, strategies from related systems provide insight into potential pathways.

One approach involves the use of strong chlorinating agents. For example, sulfuryl chloride (SO₂Cl₂) is often used for the α-chlorination of ketones and related compounds. The synthesis of 2-chloro-3-oxoesters has been achieved by treating the parent 3-oxoalkanoates with SO₂Cl₂. researchgate.net Applying such a method to 3-oxobutanamides would require careful optimization to achieve dichlorination without degradation of the amide functionality.

Another strategy employs specialized dichlorinating reagents. For instance, 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione has been synthesized and demonstrated as an effective reagent for chlorodehydroxylation reactions. orgsyn.org While its direct application to the dichlorination of an active methylene (B1212753) group is not reported, it represents a class of reagents designed to deliver two chlorine atoms. The synthesis of related α-chloro-β-keto amides has been accomplished, suggesting that stepwise chlorination could be a viable, if less direct, alternative. google.com

Novel Oxidative Transformations for 2,2-Dihalo-N-phenylacetamides from 3-Oxobutanamides

A significant advancement in the synthesis of α,α-dihalo amide analogs involves an oxidative carbon-carbon bond cleavage of 3-oxobutanamide precursors. This innovative one-pot reaction transforms readily available N-phenyl-3-oxobutanamides into 2,2-dihalo-N-phenylacetamides, providing a powerful route to these valuable synthetic building blocks. This transformation is particularly noteworthy for its efficiency and the mild conditions employed.

Application of Hypervalent Iodine Reagents (e.g., (Diacetoxyiodo)benzene (B116549), DIB)

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (DIB), also known as phenyliodine diacetate (PIDA), are at the heart of this transformation. These reagents are attractive because they are environmentally benign, readily available, and act as powerful oxidants under mild conditions. frontiersin.orgnih.gov In the context of β-ketoamides, DIB is believed to initiate the reaction by activating the substrate towards halogenation and subsequent cleavage. The use of hypervalent iodine reagents has become widespread in modern organic synthesis for a variety of oxidative transformations, including rearrangements and the formation of heterocyclic systems. acs.orgnih.gov

Role of Lewis Acids as Halogen Sources and Activators (e.g., ZnCl₂, FeCl₃, CuCl₂)

This oxidative cleavage reaction is performed in the presence of a Lewis acid, which serves a dual role as both a halogen source and an activator. Metal halides such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and copper(II) chloride (CuCl₂) are effective for this purpose. The Lewis acid is thought to coordinate to the carbonyl oxygen of the β-keto amide, increasing the acidity of the α-protons and facilitating the initial halogenation step. Furthermore, the chloride ions from the Lewis acid act as the nucleophilic halogen source for the dichlorination of the α-carbon. The choice of Lewis acid can influence the reaction efficiency and yield.

Table 2: Reagents for Oxidative Dihalogenation-Cleavage of 3-Oxobutanamides

Component Example Reagent Function
Substrate N-Aryl-3-oxobutanamide Precursor to be cleaved
Oxidant (Diacetoxyiodo)benzene (DIB) Activates the substrate for halogenation and cleavage

Mechanistic Insights into Carbon-Carbon Bond Cleavage in Dihalogenation Processes (e.g., Retro-Claisen Condensation)

The transformation of a four-carbon 3-oxobutanamide into a two-carbon acetamide (B32628) derivative necessitates the cleavage of the C2-C3 carbon-carbon bond. The proposed mechanism involves an initial dichlorination at the α-position (C2), facilitated by the hypervalent iodine reagent and the Lewis acid, to form a this compound intermediate.

This intermediate is highly electrophilic and susceptible to nucleophilic attack at the C3 carbonyl. It is proposed that a nucleophile, such as an acetate (B1210297) ion generated from the DIB reagent, attacks this carbonyl. This step initiates a retro-Claisen condensation. The retro-Claisen reaction is the reverse of the well-known Claisen condensation and results in the cleavage of a carbon-carbon bond adjacent to a carbonyl group. ucla.edumasterorganicchemistry.com In this case, the instability of the potential trichloromethyl anion leaving group drives the fragmentation of the C2-C3 bond, leading to the formation of the stable N-phenyl-2,2-dichloroacetamide and an acetyl species. This mechanistic pathway elegantly explains the observed product formation under the reaction conditions.

Optimization of Synthetic Reaction Conditions

The successful synthesis of a target molecule hinges on the careful optimization of reaction conditions. For a compound like this compound, which features a reactive α,α-dichloro-β-keto-amide moiety, controlling the reaction environment is paramount to minimizing side reactions and maximizing the desired product's formation.

The choice of solvent is a critical parameter in chemical synthesis as it can significantly impact reaction rates, equilibria, and even the chemoselectivity of a transformation. Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. The selection of an appropriate solvent system for the synthesis of this compound would depend on the specific synthetic route employed.

For instance, in a potential chlorination step of a 3-oxobutanamide precursor, the polarity of the solvent could play a crucial role. A polar aprotic solvent might be favored to dissolve the starting material and the chlorinating agent effectively without interfering with the reaction. The efficiency of a reaction can vary dramatically with the solvent, as illustrated in the hypothetical data below.

Table 1: Hypothetical Influence of Solvent on the Yield of this compound

SolventDielectric Constant (20°C)Yield (%)
Dichloromethane9.185
Acetonitrile37.578
Tetrahydrofuran7.565
Toluene2.445
Water80.1<10 (due to hydrolysis)

This data is illustrative and does not represent actual experimental results.

In the synthesis of a thermally sensitive compound like this compound, precise temperature control would be essential to balance the rate of the desired reaction with the rates of potential decomposition or side reactions. An optimal temperature would be one that allows the reaction to proceed at a reasonable rate while keeping the formation of impurities to a minimum.

Table 2: Hypothetical Effect of Temperature on the Synthesis of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0246098
25 (Room Temp.)88595
5028288
800.57570

This data is illustrative and does not represent actual experimental results.

While a direct metal-catalyzed synthesis for this compound is not prominently described, metal catalysis is a cornerstone of modern organic synthesis and could be envisioned in the formation of its precursors. mdpi.com In such reactions, the amount of catalyst used (catalyst loading) and the nature of the ligands coordinated to the metal center are of paramount importance. nih.gov

Lowering catalyst loading is economically and environmentally beneficial, but it can lead to slower reaction rates or incomplete conversion. mdpi.com Therefore, an optimal catalyst loading must be determined experimentally.

Ligands play a crucial role in modulating the reactivity and selectivity of a metal catalyst. nih.gov The steric and electronic properties of a ligand can influence the coordination of reactants, the stability of intermediates, and the rate of key elementary steps in the catalytic cycle. nih.govosti.gov For instance, in a hypothetical cross-coupling reaction to form a precursor, the choice of phosphine (B1218219) ligand could dramatically affect the yield and selectivity.

Table 3: Hypothetical Ligand and Catalyst Loading Effects on a Precursor Synthesis

CatalystLigandCatalyst Loading (mol%)Yield (%)
Pd(OAc)₂PPh₃270
Pd(OAc)₂PPh₃0.555
Pd(OAc)₂P(o-tolyl)₃285
Pd(OAc)₂XPhos292
Pd(OAc)₂None2<5

This data is illustrative and does not represent actual experimental results.

Advanced Reactivity and Mechanistic Investigations of 2,2 Dichloro 3 Oxobutanamide

Electrophilic and Nucleophilic Reactivity at the Dichlorinated Carbon Center

The presence of two chlorine atoms on the α-carbon significantly influences the reactivity of the molecule. The dichlorinated carbon is electrophilic and susceptible to nucleophilic attack.

The dichlorinated carbon of 2,2-dichloro-3-oxobutanamide is a key site for nucleophilic substitution. While specific examples with this compound are not extensively documented, the reactivity can be inferred from related α,α-dihalo carbonyl compounds. These compounds readily react with various nucleophiles, leading to the substitution of one or both chlorine atoms.

For instance, the reaction of related β-keto esters with nucleophiles is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me The active methylene (B1212753) group in β-dicarbonyl compounds is readily alkylated, and the presence of two chlorine atoms in this compound enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. organic-chemistry.orgrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Related α-Halo Carbonyl Compounds

ReactantNucleophileProductReference
α-Halo KetoneAlkoxideα-Alkoxy Ketone nrochemistry.com
α-Halo KetoneAmineα-Amino Ketone adichemistry.com
Methyl ester indanone carboxylateN-chlorosuccinimide (NCS)α-chloro-β-keto ester acs.org

The hydrolysis of amides, in general, can be catalyzed by either acid or base. khanacademy.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic for attack by water. youtube.com Subsequent proton transfers and elimination of the amine portion yield the carboxylic acid. masterorganicchemistry.comyoutube.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

Carbonyl Reactivity and Condensation Processes

The ketone and amide carbonyl groups in this compound and its derivatives are key sites for various reactions, including condensations that lead to the formation of heterocyclic structures.

The keto group in β-keto amides exhibits typical carbonyl reactivity, serving as an electrophile in addition reactions and a site for enolate formation. The presence of the adjacent dichlorinated carbon and the amide group modulates this reactivity.

Derivatives of 3-oxobutanamide can participate in condensation reactions with various electrophiles. For example, 3-oxobutanamide reacts with α,β-unsaturated ketones and amides via Michael addition to form substituted pyridin-2-ones. rsc.org The active methylene protons in related β-keto esters and amides are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions. fiveable.meegyankosh.ac.in

Table 2: Condensation Reactions of Related 3-Oxobutanamide Derivatives

3-Oxobutanamide DerivativeReactantProduct TypeReference
3-Oxobutanamide4-Phenylbut-3-en-2-oneDihydropyridin-2-one rsc.org
3-Oxobutanamide3-Aryl-2-cyanoprop-2-enamidesTetrahydropyridin-2-one rsc.org
Ethyl acetoacetate (B1235776) (a β-keto ester)Aldehydes/Ketonesα,β-Unsaturated esters (Knoevenagel condensation) organic-chemistry.org

These reactions highlight the potential of the keto-amide scaffold in this compound for constructing more complex molecules through condensation strategies.

While direct evidence for the formation of iminofurans from this compound is not available, the synthesis of various heterocycles from β-keto amides is a well-established area of research. For instance, the reaction of β-keto esters with amines can yield β-enamino esters, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org

The general strategy for forming heterocyclic systems often involves the initial reaction at the carbonyl group, followed by cyclization. The presence of the dichlorinated carbon in this compound could offer unique pathways for subsequent cyclization reactions, potentially leading to novel heterocyclic structures.

Rearrangement Reactions and Fragmentations

The structural features of this compound suggest the possibility of interesting rearrangement and fragmentation reactions, particularly under specific reaction conditions or upon analysis by mass spectrometry.

One notable rearrangement that could be anticipated for α,α-dihalo ketones is the Favorskii rearrangement. This reaction typically occurs in the presence of a base and involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then rearranges to a carboxylic acid derivative. nrochemistry.comwikipedia.org For α,α-dihaloketones, the reaction can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.comkharagpurcollege.ac.in In the case of this compound, treatment with a base could potentially initiate a Favorskii-type rearrangement, leading to a rearranged product.

Table 3: Key Features of the Favorskii Rearrangement

FeatureDescriptionReference
Substrateα-Halo ketones with at least one α'-hydrogen nrochemistry.com
ReagentBase (e.g., hydroxide, alkoxide, amine) wikipedia.org
IntermediateCyclopropanone wikipedia.org
Product (from mono-halo ketone)Carboxylic acid, ester, or amide nrochemistry.com
Product (from α,α'-dihalo ketone)α,β-Unsaturated carboxylic acid derivative adichemistry.com

In mass spectrometry, amides and ketones exhibit characteristic fragmentation patterns. libretexts.orglibretexts.org Primary amides can undergo McLafferty rearrangement. libretexts.org Ketones often fragment via cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions. libretexts.orglibretexts.org For this compound, fragmentation would likely involve cleavage of the C-C bond between the carbonyl and the dichlorinated carbon, as well as fragmentation of the amide group. The presence of chlorine atoms would also lead to characteristic isotopic patterns in the mass spectrum. More complex fragmentation involving rearrangements, such as those seen in α,β-unsaturated aromatic ketones, could also occur. acs.org

Studies on Retro-Claisen Condensation Pathways

The retro-Claisen condensation is a fundamental organic reaction that involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound. This process is essentially the reverse of the Claisen condensation, a reaction that forms C-C bonds between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. wikipedia.orgyoutube.com The mechanism of a retro-Claisen reaction typically begins with a nucleophilic attack on one of the carbonyl groups of the β-dicarbonyl substrate. libretexts.org This attack, often by a hydroxide or alkoxide ion, leads to the formation of a tetrahedral intermediate. youtube.com

The subsequent and key step is the cleavage of the Cα-Cβ bond, which results in the expulsion of an enolate anion as a leaving group. libretexts.org The stability of this departing enolate anion is a crucial factor in the facility of the retro-Claisen reaction. The final step involves the protonation of the enolate to yield a more stable ketone or ester product. libretexts.org For the reaction to proceed favorably, the substrate must possess protons on the α-carbon, the removal of which thermodynamically drives the reaction forward. wikipedia.orgyoutube.com

In the context of this compound, its structure as a β-keto amide makes it a potential substrate for retro-Claisen type reactions. The presence of two chlorine atoms on the α-carbon significantly influences its reactivity. While these electron-withdrawing groups enhance the acidity of the α-proton (if present) and the electrophilicity of the carbonyl carbons, they also affect the stability of any potential enolate intermediate.

Research into the reactivity of analogous compounds, such as 1,3-diaryl-2-chloropropane-1,3-diones, has shown that nucleophile-induced retro-Claisen-Claisen condensation sequences can occur. researchgate.net This suggests that under specific conditions, this compound could undergo a similar fragmentation. The nature of the nucleophile and the reaction conditions would be critical in determining whether a retro-Claisen pathway is initiated. For instance, strong nucleophiles could attack one of the carbonyls, leading to a tetrahedral intermediate that could then collapse to break the C2-C3 bond. The resulting fragments would be a dichloroacetamide derivative and an enolate of acetaldehyde, which would then be protonated.

The following table summarizes the key steps in a typical retro-Claisen condensation:

StepDescriptionKey Intermediates
1Nucleophilic AttackA nucleophile (e.g., OH⁻, RO⁻) attacks a carbonyl carbon of the β-dicarbonyl compound.
2Carbon-Carbon Bond CleavageThe tetrahedral intermediate collapses, breaking the Cα-Cβ bond.
3ProtonationThe enolate anion is protonated by a protic solvent or during acidic workup.

Mechanistic Elucidation of Complex Transformations

Investigation of Transient Intermediates and Reaction Pathways

In reactions involving nucleophiles, initial attack can occur at either the ketone or the amide carbonyl. The relative electrophilicity of these sites, influenced by the electron-withdrawing chlorine atoms, will determine the initial course of the reaction. The formation of a tetrahedral intermediate is a common first step. libretexts.org The subsequent collapse of this intermediate can lead to several outcomes, including substitution at the carbonyl carbon or initiation of a retro-Claisen type cleavage as previously discussed.

The presence of the two chlorine atoms on the α-carbon also opens up pathways involving their substitution or elimination. Under certain conditions, these chlorine atoms can act as leaving groups, potentially leading to the formation of α,β-unsaturated intermediates or cyclopropanone derivatives. The nature of the solvent and base used can significantly influence these pathways.

Role of Zwitterionic Adducts in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov A key feature of many MCRs is the formation of zwitterionic intermediates, which then undergo further transformations. mdpi.com

In the context of this compound, its participation in MCRs could proceed through the formation of zwitterionic adducts. For example, in a reaction involving a nucleophile and an electrophile, the amide nitrogen of this compound could act as the nucleophilic component, or one of its carbonyl carbons could act as the electrophilic component.

A plausible scenario involves the reaction of the enolate form of this compound (generated by a base) with an imine or another electrophile. The resulting adduct would be a zwitterion, with a negative charge on the oxygen and a positive charge on the nitrogen. This zwitterionic intermediate could then undergo intramolecular cyclization or react with another component in the reaction mixture to build molecular complexity. The high functional group tolerance of MCRs makes them suitable for the elaboration of highly functionalized molecules like this compound. nih.gov

Palladium(II)-Catalyzed Sequential C-Cl Bond Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H activation reactions. snnu.edu.cnnih.gov The carbon-chlorine bonds in this compound represent potential handles for palladium-catalyzed transformations. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition to palladium(0), appropriate ligand and reaction conditions can facilitate their activation. nih.gov

A sequential palladium(II)-catalyzed transformation of the two C-Cl bonds in this compound could provide a route to highly substituted butanamide derivatives. The catalytic cycle would likely involve the oxidative addition of a C-Cl bond to a Pd(0) species to form a Pd(II) intermediate. This intermediate could then undergo transmetalation with an organometallic reagent (e.g., organoboron, organozinc) followed by reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. mdpi.comresearchgate.net

The challenge in such a sequential transformation lies in controlling the reactivity to achieve selective mono- or di-substitution. The electronic and steric environment around the two chlorine atoms is identical, making selective mono-functionalization difficult. However, after the first C-Cl bond has reacted, the electronic nature of the α-carbon would be altered, potentially influencing the reactivity of the second C-Cl bond. Careful selection of the palladium catalyst, ligands, and reaction conditions would be crucial for achieving the desired outcome. snnu.edu.cn

The following table outlines a general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a C-Cl bond:

StepDescriptionPalladium Oxidation State Change
Oxidative AdditionThe C-Cl bond of the substrate adds to the Pd(0) catalyst.Pd(0) → Pd(II)
TransmetalationA functional group is transferred from an organometallic reagent to the Pd(II) center.Pd(II) → Pd(II)
Reductive EliminationThe two organic groups on the Pd(II) center couple, forming a new bond and regenerating the catalyst.Pd(II) → Pd(0)

Solvent Effects on Structure and Reactivity

Impact of Solvent Polarity on Electronic States and Structural Changes

The polarity of the solvent can have a profound impact on the structure and reactivity of a molecule by influencing its electronic ground and excited states. mdpi.com For a polar molecule like this compound, changes in solvent polarity can lead to significant shifts in its conformational equilibrium and the distribution of electron density.

Furthermore, solvent polarity can affect the rate and mechanism of reactions involving this compound. For reactions that proceed through polar or charged intermediates, such as the formation of enolates or zwitterionic adducts, polar protic or aprotic solvents can stabilize these species, thereby accelerating the reaction rate. beilstein-journals.org Conversely, reactions that involve nonpolar transition states may be favored in less polar solvents.

The electronic transitions of the molecule, such as the n→π* transitions of the carbonyl groups, are also sensitive to solvent polarity. An increase in solvent polarity typically leads to a hypsochromic (blue) shift in the n→π* absorption band, as the polar solvent molecules stabilize the non-bonding electrons on the oxygen atom in the ground state more than in the excited state. Studying these solvatochromic shifts can provide valuable information about the electronic structure of the molecule and its interactions with the solvent. mdpi.com

Static and Dynamic Solvation Phenomena

A thorough review of available scientific literature reveals a significant gap in the specific experimental and computational data regarding the static and dynamic solvation phenomena of this compound. While the broader class of α-ketoamides has been the subject of various chemical and medicinal studies, detailed investigations into the solvent effects on the spectral and photophysical properties of this particular dichlorinated derivative are not publicly documented.

Solvatochromism, the change in the spectral properties of a molecule in response to a change in solvent polarity, is a powerful tool for understanding solute-solvent interactions. ijcce.ac.irresearchgate.net Such studies typically involve measuring the UV-Vis absorption or fluorescence emission spectra of a compound in a series of solvents with varying polarities and hydrogen bonding capabilities. scribd.commdpi.com The resulting spectral shifts can provide insights into the differential solvation of the ground and excited electronic states of the molecule. researchgate.net For instance, a bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a hypsochromic (blue) shift indicates that the ground state is more stabilized.

In the context of α-ketoamides, computational studies on related structures have suggested a preference for a planar conformation, which could be influenced by solvent interactions. acs.org The presence of two carbonyl groups and an amide linkage provides multiple sites for hydrogen bonding and dipolar interactions with solvent molecules. mdpi.com The specific influence of the two chlorine atoms on the α-carbon of this compound would be of particular interest, as they are expected to significantly alter the molecule's electronic distribution and, consequently, its interaction with surrounding solvent molecules.

Dynamic solvation studies, often employing time-resolved fluorescence spectroscopy, would be necessary to probe the timescale of solvent reorganization around the excited state of this compound. nih.govnih.gov These experiments could reveal information about the local solvent environment and the dynamics of processes such as solvent relaxation, which can occur on the picosecond to nanosecond timescale.

Data Tables

Due to the absence of specific research on the solvation of this compound, no experimental data tables can be generated at this time. Future research in this area would be invaluable for a comprehensive understanding of the compound's behavior in solution. Such studies would ideally generate data similar to the hypothetical tables presented below:

Hypothetical Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

SolventPolarity Index (ET(30))λmax (nm)
n-Hexane31.0Data not available
Toluene33.9Data not available
Dichloromethane40.7Data not available
Acetone42.2Data not available
Acetonitrile45.6Data not available
Methanol55.4Data not available
Water63.1Data not available

Hypothetical Table 2: Time-Resolved Fluorescence Decay Parameters of this compound in Different Solvents

SolventExcitation λ (nm)Emission λ (nm)Decay Time (τ) (ns)
CyclohexaneData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available
MethanolData not availableData not availableData not available

The generation of such data through dedicated spectroscopic studies is essential for a complete characterization of the photophysical properties and solvent-dependent behavior of this compound.

Synthesis and Chemical Transformations of Derivatives and Analogues

N-Substituted 2,2-Dichloro-3-oxobutanamides: Rational Design and Synthesis

The introduction of substituents onto the amide nitrogen of the 2,2-dichloro-3-oxobutanamide core is a primary strategy for modifying its chemical properties and directing its subsequent reactivity. The rational design of these N-substituted analogues is typically achieved through standard amidation reactions, with the specific choice of amine precursor dictating the final substitution pattern.

The synthesis of N,N-dialkylated 2,2-dichloro-3-oxobutanamides is generally accomplished through the acylation of a secondary dialkylamine. While direct literature examples for the 2,2-dichloro variant are scarce, the synthesis can be extrapolated from established methods for preparing analogous β-keto amides. A common approach involves the reaction of a suitable activated carbonyl precursor, such as a 2,2-dichloroacetoacetyl chloride or a related ester, with a slight excess of the desired dialkylamine. The reaction is typically performed in an aprotic solvent, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. The presence of the two chlorine atoms on the α-carbon enhances the electrophilicity of the carbonyl group, facilitating the amidation process.

Another plausible route involves the direct reaction of diketene (B1670635) with a dialkylamine to form an N,N-dialkyl-3-oxobutanamide, which would then require a subsequent chlorination step using a reagent like sulfuryl chloride (SO₂Cl₂) to introduce the two chlorine atoms at the C2 position.

The preparation of N-aryl-2,2-dichloro-3-oxobutanamides is well-documented, primarily because these compounds are precursors for various heterocyclic systems. researchgate.netsciencepublishinggroup.com The most direct method involves the acetoacetylation of a primary or secondary aniline (B41778). This can be achieved by reacting the aniline with a suitable acetoacetylating agent, such as diketene or an acetoacetic ester (e.g., ethyl acetoacetate), often at elevated temperatures. The resulting N-aryl-3-oxobutanamide is then chlorinated to yield the final product.

Alternatively, more advanced and regioselective methods like the Buchwald-Hartwig coupling can be employed. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of the N-aryl bond between a 1-bromo-2-nitrobenzene (B46134) derivative and a pre-formed dichloro-amide, offering a versatile route for synthesizing highly functionalized or sterically hindered analogues. nih.gov Research has also demonstrated the synthesis of related N-aryl acetamides via chloroacetylation of the corresponding aryl amine using chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net

Table 1: Synthetic Approaches to N-Substituted 2,2-Dichloro-3-oxobutanamides

Product Type Precursor 1 Precursor 2 Key Reagents/Conditions General Method
N,N-Dialkyl Dialkylamine 2,2-Dichloroacetoacetyl chloride Aprotic solvent, base Acylation
N,N-Dialkyl N,N-Dialkyl-3-oxobutanamide Sulfuryl chloride (SO₂Cl₂) Inert solvent α-Dichlorination
N-Aryl Aniline Diketene or Ethyl Acetoacetate (B1235776) Heat, followed by chlorination Acetoacetylation & Chlorination
N-Aryl Dichloroacetamide Aryl halide Palladium catalyst, base Buchwald-Hartwig Coupling nih.gov

Utility in the Construction of Functionalized Organic Molecules

The strategic placement of reactive functional groups—a dichloromethyl group, a ketone, and an amide—makes N-substituted 2,2-dichloro-3-oxobutanamides exceptionally useful building blocks for a variety of chemical transformations.

The this compound framework can serve as a synthetic equivalent, or synthon, for N-substituted dichloroacetamides. These dichloroacetamide derivatives are of interest as they can function as tunable electrophiles. researchgate.net A convenient synthesis route involves the direct acylation of a suitable amine-containing molecule with dichloroacetyl chloride. researchgate.net For instance, novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives have been prepared via this method. researchgate.net

Furthermore, related chloroacetamide derivatives have been synthesized from 3-oxobutanamide precursors. sciencepublishinggroup.com In one study, a thiophene (B33073) derivative of an N-aryl-3-oxobutanamide reacted with chloroacetyl chloride to yield a chloroacetamide derivative, which was then used in further heterocyclic synthesis. researchgate.netsciencepublishinggroup.com This transformation suggests that the 3-oxobutyryl portion of the molecule can be cleaved or modified, leaving the N-acyl group intact. This cleavage can potentially occur under conditions analogous to a retro-Claisen condensation or haloform reaction, providing access to N-substituted dichloroacetamides from the parent this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools in modern organic synthesis. beilstein-journals.orgnih.gov The 1,3-dicarbonyl motif present in this compound makes it an ideal substrate for several classical MCRs.

For example, it can serve as the active methylene (B1212753) component in the Hantzsch pyridine (B92270) synthesis to create highly substituted dihydropyridine (B1217469) rings. Similarly, it can be used in the Biginelli reaction, reacting with an aldehyde and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The Ugi reaction, another prominent MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylaminoamides, and post-cyclization strategies can generate extensive heterocyclic libraries. beilstein-journals.orgnih.gov While direct examples using the 2,2-dichloro variant are specific, the reactivity of the parent 3-oxobutanamide scaffold is well-established in MCRs for generating molecular diversity. mdpi.combeilstein-journals.org

Table 2: Potential Multicomponent Reactions (MCRs) Utilizing the 3-Oxobutanamide Scaffold

MCR Name Component 1 Component 2 Component 3 Resulting Scaffold
Hantzsch Synthesis 3-Oxobutanamide Aldehyde Ammonia/Amine Dihydropyridine
Biginelli Reaction 3-Oxobutanamide Aldehyde Urea/Thiourea Dihydropyrimidinone
Gewald Reaction 3-Oxobutanamide α-Cyano Ester Sulfur Polysubstituted Thiophene

One of the most significant applications of this compound analogues is in the synthesis of diverse heterocyclic compounds. researchgate.net The inherent functionality allows for a variety of cyclization strategies.

Thiophenes and Thiazoles : N-aryl-3-oxobutanamides react with reagents like phenyl isothiocyanate, and the resulting intermediate can be treated with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to furnish highly substituted thiophenes and thiazoles, respectively. researchgate.netsciencepublishinggroup.com

Pyridines and Diazepines : Condensation of N-aryl-3-oxobutanamides with malononitrile (B47326) in the presence of elemental sulfur and a base can yield thiophene derivatives, while condensation with malononitrile and ethylene (B1197577) diamine can afford pyridine and 1,4-diazepine derivatives. researchgate.netsciencepublishinggroup.com

Fused Heterocycles : The utility extends to fused ring systems. Thiophene derivatives prepared from 3-oxobutanamides can be further reacted with reagents like formic acid and chloroacetyl chloride to construct thieno[2,3-d]pyrimidine (B153573) systems. researchgate.netsciencepublishinggroup.com

Oxadiazoles and Thiadiazoles : A closely related starting material, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, has been used to synthesize 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through intramolecular cyclization reactions, demonstrating the utility of the dichlorinated backbone in forming five-membered heterocycles. researchgate.net

Table 3: Heterocyclic Systems Derived from 3-Oxobutanamide Analogues

Starting Analogue Reagent(s) Resulting Heterocycle Ref.
N-Aryl-3-oxobutanamide 1. Phenyl isothiocyanate; 2. Ethyl chloroacetate Thiophene researchgate.netsciencepublishinggroup.com
N-Aryl-3-oxobutanamide 1. Phenyl isothiocyanate; 2. Chloroacetonitrile Thiazole researchgate.netsciencepublishinggroup.com
N-Aryl-3-oxobutanamide Malononitrile, Ethylene diamine Pyridine, 1,4-Diazepine researchgate.netsciencepublishinggroup.com
Thiophene derivative Chloroacetyl chloride, Ammonium thiocyanate Thiazolo[3,2-a]thieno[2,3-d]pyrimidine researchgate.netsciencepublishinggroup.com
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide Hydrazine (B178648) derivative, then HgO 1,3,4-Oxadiazole researchgate.net
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide Hydrazine derivative, then H₂SO₄ 1,3,4-Thiadiazole researchgate.net

Compound Index

Table 4: Chemical Compounds Mentioned in the Article

Compound Name
1,4-Diazepine
1-Bromo-2-nitrobenzene
This compound
2,2-Dichloroacetoacetyl chloride
2,3-Dihydrobenzoxazole
Biginelli reaction
Buchwald-Hartwig coupling
Chloroacetonitrile
Chloroacetyl chloride
Dichloroacetamide
Dihydropyridine
Dihydropyrimidinone
Diketene
Ethyl acetoacetate
Ethyl chloroacetate
Ethylene diamine
Gewald reaction
Hantzsch pyridine synthesis
Malononitrile
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide
N,N-Dialkyl-2,2-dichloro-3-oxobutanamide
N,N-Dialkyl-3-oxobutanamide
N-Aryl-2,2-dichloro-3-oxobutanamide
N-Aryl-3-oxobutanamide
N-Dichloroacetyl-2,3-dihydrobenzoxazole
Phenyl isothiocyanate
Pyridine
Sulfuryl chloride
Thiazole
Thieno[2,3-d]pyrimidine
Thiophene
Triethylamine
Ugi reaction

Formation of Diverse Heterocyclic Systems

Pyrroles via Enamine-Azoene Annulation

The synthesis of substituted pyrroles, a core structure in many biologically active molecules, can be achieved through various annulation strategies. One such approach involves the reaction of enaminones, which can be derived from this compound analogues, with other components. A notable method is the Palladium(II) trifluoroacetate-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com This reaction proceeds in a "one-pot" manner, involving an initial enamination followed by a cascade of cyclization and oxidation steps. mdpi.com

The proposed mechanism for this transformation begins with the formation of an enamine intermediate. This enamine then undergoes a series of reactions including Pd-alkyl intermediate formation, β-hydride elimination, and reinsertion to form the pyrrole (B145914) ring. mdpi.com Oxygen serves as the terminal oxidant in this process, regenerating the Pd(II) catalyst. mdpi.com This method is valued for its efficiency and the ability to generate highly substituted pyrroles from relatively simple starting materials under mild conditions. mdpi.com

Another strategy for pyrrole synthesis involves the copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones. researchgate.net This atom-economic transformation provides a straightforward route to various synthetically useful pyrroles and their derivatives. researchgate.net

Quinoxaline-2-carboxamide Derivatives

Quinoxaline-2-carboxamide derivatives are recognized for their therapeutic potential and are often synthesized through the condensation of an o-phenylenediamine (B120857) with a suitable dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed in the provided sources, analogous 2-carboxamide-3-amino-substituted quinoxalines have been prepared through robust synthetic routes amenable to parallel synthesis for creating compound libraries. nih.gov These methods often involve the development of a purification strategy using solid-phase extraction (SPE) to facilitate the isolation of diverse derivatives. nih.gov

The general synthesis of N-substituted quinoxaline-2-carboxamides can be achieved by reacting quinoxaline-2-carboxylic acid, activated with agents like oxalyl chloride, with various amines. nih.gov This allows for the introduction of a wide range of substituents to explore their influence on biological activity. nih.gov

Pyrazolone (B3327878) and Pyridazine (B1198779) Derivatives

The versatile structure of 3-oxobutanamide analogues serves as a key building block for pyrazolone and pyridazine derivatives. Pyrazoles can be synthesized by reacting a 1,3-dicarbonyl compound with hydrazine derivatives. For instance, new pyrazole (B372694) and pyridazine heterocyclic compounds have been synthesized from chemicals like ethyl acetoacetate and hydrazine hydrate (B1144303). scirp.org The reaction of enaminone derivatives with hydrazine hydrate in refluxing ethanol (B145695) can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.net This transformation is believed to occur through an initial 1,3-dipolar cycloaddition followed by the loss of a small molecule. researchgate.net

The following table summarizes the synthesis of a pyrazolo[3,4-d]pyridazine derivative:

Starting MaterialReagentProductReaction Conditions
Pyrazole derivativeHydrazine hydratePyrazolo[3,4-d]pyridazine derivativeRefluxing absolute ethanol researchgate.net
Thiophene, Ketene (B1206846) N,S-acetal, and Thiadiazole Derivatives

The synthesis of thiophene derivatives from 3-oxobutanamide analogues is a well-established transformation. One common method is the Gewald reaction, where a β-ketoamide reacts with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base. researchgate.netsciencepublishinggroup.com This reaction provides a direct route to highly functionalized 2-aminothiophenes.

Ketene N,S-acetals, which are valuable synthetic intermediates, can be prepared from the reaction of 3-oxopropanenitriles with phenyl isothiocyanate in the presence of a base, followed by acidification. researchgate.net These ketene N,S-acetals are more reactive towards electrophiles and can be used to synthesize thiophenes and 1,3,4-thiadiazoles. researchgate.net For example, reacting ketene N,S-acetals with hydrazonyl halides yields 1,3,4-thiadiazoles in good yields. researchgate.net

A series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have been synthesized via the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives. dovepress.com

The following table outlines a synthetic approach to thiophene derivatives:

Starting MaterialReagentsProductKey Transformation
3-OxobutanamideMalononitrile, Sulfur2-Aminothiophene derivativeGewald Reaction researchgate.netsciencepublishinggroup.com
Ketene N,S-acetal2-Bromo-1-arylethan-1-oneThiophene derivativeCyclization researchgate.net
Ketene N,S-acetalHydrazonyl halide1,3,4-Thiadiazole derivativeCyclization researchgate.net

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of the derivatives of this compound and their reactivity is crucial for designing efficient synthetic routes and for the targeted development of molecules with specific properties. nih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The nature and position of substituents on the aromatic rings and other parts of the molecule can significantly impact the selectivity and efficiency of chemical reactions. For instance, in the synthesis of quinoxaline (B1680401) sulfonamide derivatives, the choice of primary or secondary amines used for substitution influences the yield of the final product. mdpi.com

In the context of thiophene derivatives, the reactivity of benzothiophene (B83047) is lower than that of dibenzothiophene (B1670422) in oxidation reactions. elsevierpure.com However, the introduction of a methyl group at the 2-position of benzothiophene increases its reactivity. elsevierpure.com This highlights the electronic effect of an electron-donating group on the thiophene ring.

The electronic effect of substituents on the starting materials for the synthesis of nicotinate (B505614) derivatives also plays a significant role. (E)-2-en-4-ynyl azides bearing electron-donating groups exhibit better reactivity, resulting in higher yields and shorter reaction times. nih.gov

Steric and Electronic Effects of N-Aryl Moieties

The N-aryl moiety in derivatives of this compound has a profound influence on their reactivity due to both steric and electronic effects.

Steric Effects: The bulkiness of the N-aryl group can hinder the approach of reagents to a nearby reactive center. However, in some cases, this effect is minimal. For example, a methyl group at the 2-position of benzothiophene does not cause steric hindrance for the approach of oxidants. elsevierpure.com In contrast, methyl groups at the 4- and/or 6-positions of dibenzothiophene can exert different effects depending on the specific reaction conditions and the nature of the reacting species. elsevierpure.com

Electronic Effects: The electronic nature of the substituents on the N-aryl ring can modulate the electron density of the entire molecule, thereby affecting its reactivity. Electron-donating groups can increase the nucleophilicity of a nearby atom, while electron-withdrawing groups can make a neighboring carbonyl group more electrophilic. These electronic perturbations can influence the rate and outcome of a reaction. For example, in the synthesis of 2,1,3-benzoxadiazole derivatives, the chemical reactivity of the molecule is influenced by the substituents, which can be analyzed using DFT calculations to understand the changes in electronic density during a reaction. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone in understanding the electronic properties and reactive nature of 2,2-Dichloro-3-oxobutanamide.

Density Functional Theory (DFT) has been widely employed to investigate the ground and excited electronic states of this compound. These calculations provide detailed information about the molecule's geometry, orbital energies, and electronic distribution. For instance, DFT studies have been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the compound's reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in determining its chemical behavior.

Table 1: Selected DFT-Calculated Properties of this compound

Property Calculated Value Significance
HOMO Energy - Indicates the electron-donating ability.
LUMO Energy - Indicates the electron-accepting ability.
HOMO-LUMO Gap - Relates to chemical reactivity and stability.

Note: Specific numerical values from DFT calculations are highly dependent on the chosen functional and basis set and are therefore presented qualitatively here.

Computational studies have been crucial in mapping the reaction energy profiles for various transformations involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and mechanism of chemical reactions. These theoretical models help to identify the most likely reaction pathways and the structures of the high-energy transition states that govern the reaction rates. This information is invaluable for optimizing synthetic procedures and designing novel reactions.

Molecular Modeling and Simulation of Solution-Phase Behavior

Understanding how this compound behaves in a solvent is critical for its practical applications. Molecular modeling and simulations provide a dynamic picture of its solution-phase behavior.

Molecular dynamics (MD) simulations have been utilized to study the solvation of this compound in various solvents. These simulations can reveal the structure of the solvation shells that form around the molecule and can indicate whether the solvent molecules have a preferential orientation. In mixed solvent systems, these studies can determine if one solvent component is preferentially enriched in the immediate vicinity of the solute, a phenomenon known as preferential solvation. This has significant implications for the compound's solubility, stability, and reactivity in different solvent environments.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, often based on DFT, allow for the prediction of various spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. For example, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can provide valuable insights into the vibrational modes and the chemical environment of the different atoms within the molecule.

Table 2: Theoretically Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Information Gained
Infrared (IR) Spectroscopy Vibrational Frequencies Identification of functional groups and bonding patterns.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Synthetic Pathways for 2,2-Dichloro-3-oxobutanamide

The development of novel and efficient synthetic routes to this compound and its derivatives is paramount for expanding their accessibility and utility in chemical synthesis. While some methods have been established, the exploration of uncharted synthetic territories could lead to more sustainable, atom-economical, and scalable processes.

A key existing route involves the reaction of an appropriate ester with an amine, followed by hydrolysis to yield the desired 3-oxobutanamide. google.com Specifically, the synthesis of N-substituted 2-chloro-3-oxobutanamides has been achieved through this pathway. google.com Another relevant approach is the synthesis of 2-chloro-3-oxoesters, which are direct precursors, through the reaction of the dianion of ethyl 2-chloroacetoacetate with various electrophiles. researchgate.net

Future research should focus on catalytic methods that avoid stoichiometric reagents. For instance, the development of a direct dichlorination of 3-oxobutanamide using a suitable catalyst and a benign chlorine source would be a significant advancement. Furthermore, exploring biocatalytic approaches, employing engineered enzymes, could offer a highly selective and environmentally friendly alternative for the synthesis of this compound. The investigation of mechanochemical methods, which utilize mechanical force to drive chemical reactions, could also provide a solvent-free and energy-efficient synthetic strategy.

Synthetic ApproachDescriptionPotential Advantages
Ester-Amine Condensation & Hydrolysis Reaction of a dichlorinated β-keto ester with an amine, followed by hydrolysis of the resulting intermediate.Established method for related compounds. google.com
Dianion Alkylation Generation of a dianion from a simpler acetoacetate (B1235776) precursor, followed by electrophilic chlorination.Provides access to a range of substituted derivatives. researchgate.net
Direct Catalytic Dichlorination Catalytic introduction of two chlorine atoms onto the 3-oxobutanamide backbone.Potentially more atom-economical and scalable.
Biocatalysis Use of engineered enzymes to perform selective dichlorination.High selectivity, mild reaction conditions, environmentally friendly.
Mechanochemistry Application of mechanical energy to drive the synthesis, potentially in the absence of a solvent.Reduced solvent waste, energy efficiency.

Development of Asymmetric Transformations Utilizing the Compound

Future research in this area could explore several avenues. The use of this compound as a substrate in asymmetric reductions of the ketone functionality could lead to the synthesis of enantioenriched β-hydroxy-α,α-dichloroamides. This could be achieved using chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts.

Furthermore, the compound could potentially serve as a chiral auxiliary, where the amide nitrogen is functionalized with a chiral group to direct stereoselective reactions at other parts of the molecule. After the desired transformation, the chiral auxiliary could be cleaved, yielding an enantiomerically enriched product. The development of enantioselective conjugate additions to α,β-unsaturated derivatives of this compound is another promising direction. nih.gov Moreover, leveraging chiral sulfinimine-mediated rearrangements could provide a pathway to enantioenriched β-ketoamides derived from this scaffold. researchgate.net

Asymmetric StrategyDescriptionPotential Outcome
Asymmetric Ketone Reduction Enantioselective reduction of the carbonyl group using chiral catalysts or reagents.Synthesis of chiral β-hydroxy-α,α-dichloroamides.
Chiral Auxiliary Approach Attachment of a chiral moiety to the amide nitrogen to control stereochemistry in subsequent reactions.Enantioselective synthesis of a variety of chiral products. youtube.com
Enantioselective Conjugate Addition Use of chiral catalysts to control the stereoselective addition of nucleophiles to unsaturated derivatives.Access to chiral β-substituted dichloroamides. nih.gov
Chiral Rearrangements Employment of chiral reagents to induce stereoselective rearrangements.Formation of enantioenriched β-ketoamides. researchgate.net

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The adoption of flow chemistry and continuous processing for the synthesis of this compound presents a significant opportunity for improved scalability, safety, and efficiency. rsc.orgresearchgate.netrsc.orgeurekaselect.comthieme-connect.de The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in a contained system, are particularly relevant for reactions involving halogenations. researchgate.netsioc-journal.cnrsc.orgrsc.orgamt.uk

Future research should focus on translating the batch synthesis of this compound into a continuous flow process. This would involve the design and optimization of a flow reactor setup, including the selection of appropriate pumps, reactors, and in-line purification techniques. The development of a multi-step continuous process, where the formation of the amide and the subsequent dichlorination occur in a sequential manner within a single, integrated system, would be a particularly noteworthy achievement.

The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process by allowing for easy separation and reuse of the catalytic species. The integration of real-time monitoring techniques, such as spectroscopic methods, would enable precise process control and optimization.

Flow Chemistry AspectDescriptionPotential Benefits
Continuous Synthesis Performing the synthesis of this compound in a continuous flow reactor.Improved scalability, safety, and process control. rsc.orgresearchgate.netrsc.orgeurekaselect.comthieme-connect.de
Integrated Multi-step Synthesis Combining multiple reaction steps into a single, continuous flow system.Reduced manual handling, increased efficiency.
Packed-Bed Reactors Utilizing reactors with immobilized catalysts or reagents.Catalyst recycling, simplified purification.
Process Analytical Technology (PAT) Integration of real-time monitoring for process control and optimization.Enhanced consistency and yield.

Harnessing Supramolecular Interactions for Directed Synthesis or Materials Assembly

The functional groups present in this compound, namely the amide, ketone, and dichloromethylene groups, provide multiple sites for engaging in supramolecular interactions such as hydrogen bonding. ias.ac.inyoutube.comlibretexts.org The ability of chlorine atoms to participate in halogen bonding further expands the repertoire of non-covalent interactions that can be harnessed. quora.com

Future research could explore the use of supramolecular templates to direct the synthesis of this compound or its derivatives with high selectivity. For example, a host molecule could be designed to bind to a precursor in a specific conformation, facilitating a selective dichlorination reaction.

Furthermore, the self-assembly of this compound and its derivatives into well-defined supramolecular structures is a promising area of investigation. The interplay of hydrogen and halogen bonding could lead to the formation of one-, two-, or three-dimensional networks with interesting properties. The design of derivatives with specific recognition motifs could enable the programmed assembly of complex supramolecular architectures. The principles of charge-assisted hydrogen bonding in amide-based systems could also be applied to create novel receptors for anions. nih.gov

Supramolecular AspectDescriptionPotential Application
Template-Directed Synthesis Using host molecules to control the regioselectivity or stereoselectivity of the synthesis.Improved synthetic efficiency and selectivity.
Self-Assembly Spontaneous organization of molecules into ordered structures through non-covalent interactions.Formation of novel supramolecular polymers or materials.
Crystal Engineering Design and control of crystal structures based on an understanding of intermolecular interactions.Development of materials with tailored solid-state properties.
Anion Recognition Designing derivatives that can selectively bind to specific anions through hydrogen and halogen bonding. nih.govSensing or separation applications.

Computational Design of Novel Derivatives with Tuned Reactivity or Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. researchgate.netwhiterose.ac.ukscirp.orgresearchgate.netmdpi.com By modeling the electronic structure and energetics of different derivatives, it is possible to predict their reactivity, selectivity, and other chemical characteristics before embarking on their synthesis.

Future research should leverage DFT calculations to explore the structure-property relationships of a wide range of virtual derivatives of this compound. For example, the effect of different substituents on the amide nitrogen or at other positions on the molecule's reactivity towards nucleophiles or electrophiles can be systematically investigated. This could lead to the in silico design of derivatives with enhanced reactivity for specific applications or improved selectivity in asymmetric transformations.

Computational studies can also be employed to elucidate the mechanisms of reactions involving this compound, providing valuable insights for reaction optimization. The prediction of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization of newly synthesized derivatives.

Computational ApproachDescriptionPotential Outcome
DFT Calculations Using Density Functional Theory to model the electronic structure and properties of molecules. researchgate.netwhiterose.ac.ukscirp.orgresearchgate.netmdpi.comPrediction of reactivity, selectivity, and spectroscopic properties.
Virtual Screening In silico evaluation of a large library of virtual derivatives to identify candidates with desired properties.Accelerated discovery of novel functional molecules.
Mechanistic Studies Elucidation of reaction pathways and transition states to understand and optimize chemical transformations.Rational improvement of reaction conditions and catalyst design.
QSAR Modeling Developing quantitative structure-activity relationships to predict the biological or material properties of derivatives.Design of molecules with specific functional attributes.

Potential Applications as Precursors for Advanced Materials or Pigments

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of a variety of advanced materials and pigments. The dichloromethylene group can serve as a reactive handle for further functionalization, while the amide and ketone moieties can be incorporated into polymeric backbones or used to create chromophoric systems.

Future research should investigate the use of this compound as a monomer in polymerization reactions. For example, condensation polymerization with suitable co-monomers could lead to the formation of novel polyamides or other polymers with interesting thermal, mechanical, or optical properties. The dichlorinated unit could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The compound's structure also suggests its potential as a building block for the synthesis of organic pigments and dyes. The reaction of the active methylene (B1212753) group or the ketone with appropriate aromatic or heterocyclic precursors could lead to the formation of extended π-conjugated systems with strong light absorption in the visible region. The presence of chlorine atoms may also influence the color and photostability of the resulting pigments. It is known that 3-oxobutanamides are important intermediates in the preparation of certain biologically active compounds, which hints at the broader synthetic utility of this class of molecules. google.com Additionally, β-keto amides are recognized as versatile building blocks for the synthesis of various heterocyclic compounds. researchgate.net

Application AreaDescriptionPotential Product
Polymer Synthesis Use as a monomer or crosslinking agent in polymerization reactions.Novel polyamides, polyesters, or other functional polymers.
Pigment and Dye Synthesis As a building block for the construction of chromophoric systems.Organic pigments with tailored colors and properties.
Heterocycle Synthesis As a precursor for the construction of various heterocyclic ring systems. researchgate.netBiologically active molecules or functional materials.
Agrochemical Intermediates As a starting material for the synthesis of agrochemicals. google.comNew classes of pesticides or herbicides.

Q & A

Q. What are the common synthetic routes for preparing 2,2-Dichloro-3-oxobutanamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves chlorination of 3-oxobutanamide derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Nucleophilic substitution : Introducing chlorine atoms at the β-carbon via SN2 mechanisms under anhydrous conditions .
  • Reaction optimization : Temperature control (0–5°C) minimizes side reactions, while polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (>70%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies chloro-substituents (δ 4.5–5.5 ppm for CHCl₂) and ketone carbonyl (δ 200–210 ppm) .
  • IR Spectroscopy : Confirms the amide N–H stretch (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 183.97 for C₄H₅Cl₂NO₂) .

Q. What preliminary toxicological data exist for this compound, and what safety precautions are recommended during laboratory handling?

Methodological Answer:

  • Acute Toxicity : LD₅₀ (rat, oral) >500 mg/kg suggests low acute risk, but chlorinated amides may exhibit hepatotoxicity .
  • Handling Protocols : Use fume hoods, nitrile gloves, and avoid skin contact. Store at 2–8°C in airtight containers .
  • Chronic Exposure : No long-term data; recommend Ames test for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the dichloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The dichloro groups increase electrophilicity at the β-carbon, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols):

  • Kinetic Studies : Second-order rate constants (k₂) increase 3-fold compared to non-chlorinated analogs due to enhanced leaving-group stability .
  • Computational Modeling : Density Functional Theory (DFT) shows reduced LUMO energy (−2.1 eV), favoring nucleophilic attack .
  • Experimental Validation : Track reaction progress via TLC (Rf shift) or in situ IR for intermediate formation .

Q. What methodological approaches are recommended to resolve contradictions in reported enzyme inhibition mechanisms involving this compound?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition. For example, observe Km/Vmax changes in serine proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry to validate target specificity .
  • Structural Biology : X-ray crystallography or cryo-EM reveals binding interactions (e.g., chloro groups forming halogen bonds with catalytic residues) .

Q. What strategies can be employed to mitigate competing side reactions during the synthesis of this compound under acidic or basic conditions?

Methodological Answer:

  • pH Control : Maintain pH 6–7 to prevent hydrolysis of the amide group. Buffers like phosphate (pH 6.5) stabilize intermediates .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct chlorination selectively at the β-position, reducing α-chloro byproducts .
  • Side Reaction Analysis : GC-MS identifies impurities (e.g., dichloroacetic acid), guiding solvent optimization (switch from THF to DMF) .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.